molecular formula C20H13ClFN3O2S B2490902 N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207015-46-0

N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2490902
M. Wt: 413.85
InChI Key: BZDGNYKTZBBPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves multi-step chemical processes, starting from basic heterocyclic frameworks to the incorporation of specific functional groups. The synthesis often requires precise control over reaction conditions to ensure high yield and purity of the final product. Techniques such as one-pot synthesis and the use of water as a reaction medium have been explored for synthesizing similar compounds, contributing to the development of environmentally friendly processes (Chidrawar, 2017).

Scientific Research Applications

Synthetic Methodologies and Drug Development

Research focuses on the synthesis of compounds with thienopyrimidin structures due to their pharmacological importance. For instance, compounds similar to clopidogrel, a thienopyrimidine-class antithrombotic and antiplatelet drug, are of significant interest. Synthetic methodologies aim to improve the efficiency and selectivity of these compounds, highlighting their relevance in drug development and the potential for similar strategies to be applied to the synthesis of N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide for various therapeutic applications (Saeed et al., 2017).

Pharmacophore Design

Compounds with pyrimidine scaffolds, including those similar to the specified compound, are explored for their potential as kinase inhibitors, suggesting a methodological approach to designing new pharmacophores with high specificity and reduced toxicity. This research direction could be relevant for exploring the therapeutic potential of N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide in targeting specific proteins or pathways involved in diseases (Scior et al., 2011).

Environmental Toxicology and Biodegradation

Studies on the biodegradation pathways and environmental toxicology of acetaminophen, a widely used analgesic with a different but somewhat relevant chemical structure, provide insights into the environmental impact and degradation mechanisms of pharmaceutical compounds. Research in this area could inform studies on the environmental fate, potential toxicity, and degradation methods for compounds like N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (Qutob et al., 2022).

Optoelectronic Materials

The integration of pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials is another area of interest. This suggests potential applications in the design of materials for electronic devices, luminescent elements, and photoelectric conversion elements. The structural features of N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide could be explored for similar applications (Lipunova et al., 2018).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2S/c21-13-2-1-3-15(8-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-4-6-14(22)7-5-12/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDGNYKTZBBPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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